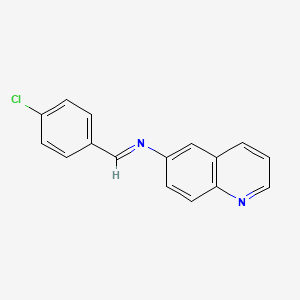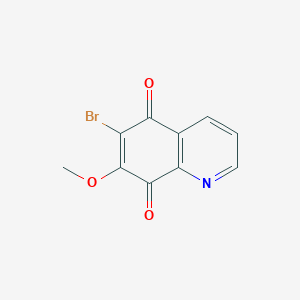
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate is a chemical compound that features a pyrazole ring substituted with a tetrahydropyran group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate typically involves the formation of the pyrazole ring followed by the introduction of the tetrahydropyran and benzoate groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring. The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, and the benzoate ester can be formed through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the tetrahydropyran group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and bioavailability, while the benzoate ester can facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: Similar in structure but contains a boronic acid group.
3-(2,4-Dichlorophenoxy)methyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
3-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl benzoate is unique due to its combination of a pyrazole ring, tetrahydropyran group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
Molecular Formula |
C15H16N2O3 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
[5-(oxan-4-yl)-1H-pyrazol-4-yl] benzoate |
InChI |
InChI=1S/C15H16N2O3/c18-15(12-4-2-1-3-5-12)20-13-10-16-17-14(13)11-6-8-19-9-7-11/h1-5,10-11H,6-9H2,(H,16,17) |
InChI Key |
HEUUSPUIQFNCBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Furan-2-YL)-N-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B15064895.png)











